3-Methoxypropyl N-Cbz-L-Leucinamide

Catalog No.
S15386696
CAS No.
M.F
C18H28N2O4
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxypropyl N-Cbz-L-Leucinamide

Product Name

3-Methoxypropyl N-Cbz-L-Leucinamide

IUPAC Name

benzyl N-[1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

CXHSBLWRRRVSFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1

3-Methoxypropyl N-Cbz-L-Leucinamide is a chemical compound characterized by its structure, which includes a methoxypropyl group and a carbobenzyloxy (Cbz) protecting group attached to the amino acid L-Leucine. Its molecular formula is C18H28N2O4C_{18}H_{28}N_{2}O_{4} with a molecular weight of approximately 344.43 g/mol. The compound is notable for its potential applications in medicinal chemistry and peptide synthesis.

Due to its functional groups:

  • Deprotection Reactions: The carbobenzyloxy group can be removed under acidic conditions, yielding the free amine for further reactions.
  • Coupling Reactions: It can be used as an intermediate in peptide synthesis, where it can couple with other amino acids or peptides through the formation of peptide bonds.
  • Hydrolysis: The compound may undergo hydrolysis, leading to the formation of L-Leucine and methoxypropyl alcohol.

This compound exhibits significant biological activity, particularly in the context of drug development. Its structural features allow it to interact with various biological targets:

  • Antitumor Activity: Preliminary studies suggest that derivatives of L-Leucinamide compounds may exhibit antiproliferative effects against certain cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.

The synthesis of 3-Methoxypropyl N-Cbz-L-Leucinamide typically involves several steps:

  • Protection of L-Leucine: The amino group of L-Leucine is protected using benzyl chloroformate to form the carbobenzyloxy derivative.
  • Alkylation: The protected amino acid is then reacted with 3-methoxypropyl bromide or another suitable alkyl halide under basic conditions to introduce the methoxypropyl group.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

3-Methoxypropyl N-Cbz-L-Leucinamide has several applications in various fields:

  • Peptide Synthesis: It serves as a valuable intermediate in the synthesis of peptides and peptidomimetics.
  • Medicinal Chemistry: Its potential antitumor properties make it a candidate for further development into therapeutic agents.
  • Biochemical Research: The compound can be utilized in studies involving protein interactions and enzyme activity modulation.

Research into the interactions of 3-Methoxypropyl N-Cbz-L-Leucinamide with biological systems is ongoing. Initial studies indicate that it may interact with specific receptors or enzymes, influencing pathways related to cell growth and metabolism. These interactions are crucial for understanding its therapeutic potential and mechanism of action.

Several compounds share structural similarities with 3-Methoxypropyl N-Cbz-L-Leucinamide, each exhibiting unique properties and potential applications:

Compound NameStructural FeaturesUnique Characteristics
N-Cbz-L-LeucinamideContains a carbobenzyloxy group but lacks the methoxypropylUsed widely in peptide synthesis
3-Methoxypropyl N-Boc-L-LeucinamideContains a tert-butyloxycarbonyl (Boc) protecting groupOffers different reactivity profiles
3-Methoxypropyl N-acetyl-L-leucinamideAcetyl group instead of carbobenzyloxyPotentially different biological activities

Uniqueness

3-Methoxypropyl N-Cbz-L-Leucinamide stands out due to its specific combination of protective groups and functional moieties, which influence its reactivity and biological interactions. Its methoxypropyl side chain adds unique properties that differentiate it from other derivatives, potentially enhancing solubility and bioavailability in pharmaceutical applications.

This compound's versatility in synthetic chemistry and potential therapeutic applications make it an interesting subject for further research and development within medicinal chemistry contexts.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

336.20490738 g/mol

Monoisotopic Mass

336.20490738 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-11

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